molecular formula C21H13Cl2NOS B11784827 N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B11784827
M. Wt: 398.3 g/mol
InChI Key: DOODRGSGQQGBFP-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves the formation of the benzo[b]thiophene core followed by functionalization with biphenyl and carboxamide groups. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . The reaction conditions often include the use of catalysts such as palladium complexes or metal-free conditions with sulfur reagents .

Industrial Production Methods

Industrial production of such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may modulate the aggregation of amyloid beta peptides by binding to specific sites and altering their self-assembly pathways . This interaction can prevent the formation of toxic aggregates and mitigate neurotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of dichlorobenzo[b]thiophene and biphenyl moieties. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C21H13Cl2NOS

Molecular Weight

398.3 g/mol

IUPAC Name

3,6-dichloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H13Cl2NOS/c22-14-10-11-16-18(12-14)26-20(19(16)23)21(25)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,(H,24,25)

InChI Key

DOODRGSGQQGBFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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